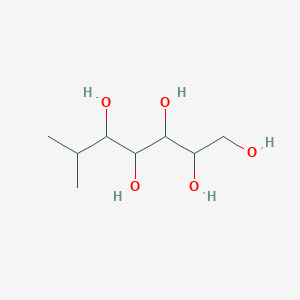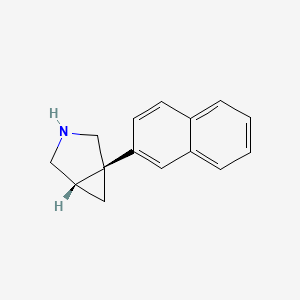
Centanafadine
説明
Centanafadine (INN) (former developmental code name EB-1020) is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that began its development with Euthymics Bioscience after they acquired DOV Pharmaceutical . It was developed as a treatment for attention-deficit hyperactivity disorder (ADHD) and inhibits the reuptake of norepinephrine, dopamine, and serotonin with a ratio of 1:6:14, respectively .
Molecular Structure Analysis
Centanafadine belongs to the class of organic compounds known as naphthalenes. These are compounds containing a naphthalene moiety, which consists of two fused benzene rings . The molecular formula of Centanafadine is C15H15N .
Physical And Chemical Properties Analysis
The molecular weight of Centanafadine is 209.29 g/mol . More specific physical and chemical properties were not found in the available resources.
科学的研究の応用
Attention-Deficit/Hyperactivity Disorder (ADHD)
Centanafadine has demonstrated positive results in pivotal Phase 3 trials for adolescents and children with ADHD . The trials evaluated efficacy, safety, and tolerability. Patients receiving Centanafadine saw statistically significant improvements compared to placebo, making it a potential new treatment option for ADHD.
Adult ADHD
In addition to its use in adolescents and children, Centanafadine has been investigated for adult ADHD. Two 6-week, multicenter, double-blind, placebo-controlled trials evaluated its efficacy and safety in approximately 900 adult patients .
Triple Reuptake Inhibition
Centanafadine inhibits the reuptake of norepinephrine, dopamine, and serotonin with a ratio of 1:6:14, respectively . This unique triple reuptake inhibition mechanism sets it apart from other medications targeting single neurotransmitters.
Cognitive Enhancement
Preclinical research suggests that Centanafadine may improve cognition by preferentially increasing norepinephrine and dopamine efflux in the prefrontal cortex (PFC) . This activation in the PFC region could enhance cognitive function.
Substance Use Disorders
The triple reuptake inhibition profile of Centanafadine could be relevant in substance use disorders, where dysregulation of multiple neurotransmitters occurs. Investigating its effects on addictive behaviors is an intriguing avenue.
These applications highlight Centanafadine’s versatility and potential impact across various neurological and psychiatric conditions. Researchers continue to explore its efficacy and safety, making it an exciting compound in the field of neuropsychopharmacology Otsuka Pharmaceutical Announces Positive Topline Results from Two Pivotal Phase 3 Trials of Centanafadine Triple Reuptake Inhibitor Centanafadine Looks Promising for Adult ADHD Centanafadine - Wikipedia Safety and Efficacy of Centanafadine Sustained-Release in Adults With ADHD
作用機序
Target of Action
Centanafadine is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . Its primary targets are the serotonin transporter (SERT) , norepinephrine transporter (NET) , and dopamine transporter (DAT) . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, which is essential for normal neuronal communication.
Mode of Action
Centanafadine inhibits the reuptake of norepinephrine , dopamine , and serotonin by blocking their respective transporters . This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to improved cognitive function and reduced symptoms of attention-deficit hyperactivity disorder (ADHD) .
Biochemical Pathways
By inhibiting the reuptake of norepinephrine, dopamine, and serotonin, Centanafadine affects multiple biochemical pathways. These neurotransmitters are involved in various physiological functions, including mood regulation, reward, cognition, and attention. Therefore, the inhibition of their reuptake can lead to improvements in these areas, particularly in individuals with ADHD .
Pharmacokinetics
The pharmacokinetic properties of Centanafadine are currently under investigation . It’s known that the compound is being developed as a sustained-release formulation, which could potentially improve its bioavailability and therapeutic effect .
Result of Action
Centanafadine’s action on the neurotransmitter system can lead to significant improvements in the core symptoms of ADHD. Clinical trials have shown that Centanafadine can lead to statistically significant improvements in ADHD symptoms compared to a placebo .
Action Environment
The efficacy and stability of Centanafadine can be influenced by various environmental factors. For instance, extreme environmental deprivation can be a sufficient cause of ADHD . Therefore, the environment in which the patient lives can potentially influence the effectiveness of Centanafadine.
Safety and Hazards
Centanafadine-SR was generally well tolerated at doses ≤400 mg. Most treatment-emergent adverse events (TEAEs) were mild or moderate; decreased appetite, headache, and nausea were the most frequently reported . The most common adverse reactions observed with centanafadine (>5% more frequent than placebo) included decreased appetite, headache, nausea, dry mouth, upper respiratory tract infection, and diarrhea .
特性
IUPAC Name |
(1R,5S)-1-naphthalen-2-yl-3-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-4-12-7-13(6-5-11(12)3-1)15-8-14(15)9-16-10-15/h1-7,14,16H,8-10H2/t14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHCSWPSUSWGLI-CABCVRRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]1(CNC2)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201045788 | |
| Record name | Centanafadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Centanafadine | |
CAS RN |
924012-43-1 | |
| Record name | Centanafadine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924012431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Centanafadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14841 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Centanafadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CENTANAFADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2A6T4UH9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





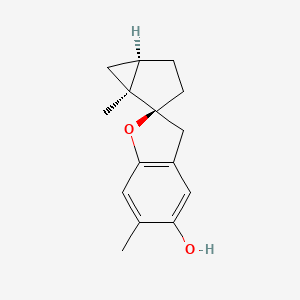
![methyl (13S,15S,17S)-13-[(1'R,5S,9'R,11'R,12'R,19'R)-11'-acetyloxy-3-(2-chloroethyl)-12'-ethyl-5'-methoxy-8'-methyl-2,4-dioxospiro[1,3-oxazolidine-5,10'-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene]-4'-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid](/img/structure/B1258543.png)

![(4R,4aS,12bS)-3-(cyclopropylmethyl)-7-iodo-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1258546.png)
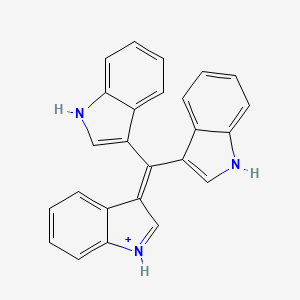
![(8S,9S,10R,13S,14S)-11,17-dihydroxy-6,10,13-trimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B1258548.png)
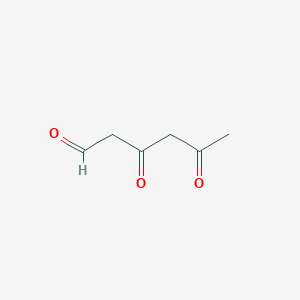

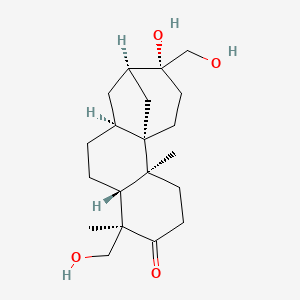
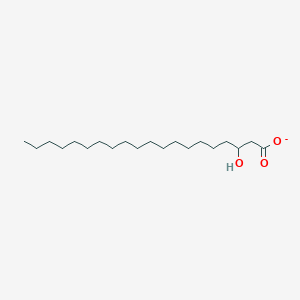
![(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21S,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol](/img/structure/B1258560.png)
